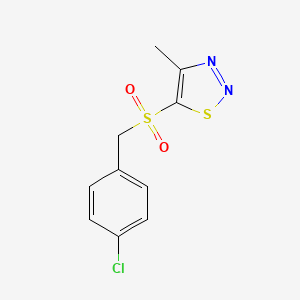

4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Description

4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a sulfone derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a sulfone-linked 4-chlorobenzyl group at position 3. The sulfone group (-SO₂-) and the 1,2,3-thiadiazole heterocycle are critical to its bioactivity, particularly in agrochemical applications. This compound belongs to a broader class of sulfone-containing heterocycles known for their antifungal, herbicidal, and plant resistance-inducing properties .

The methyl group on the thiadiazole ring contributes to electronic stabilization, influencing reactivity and metabolic stability.

Properties

IUPAC Name |

5-[(4-chlorophenyl)methylsulfonyl]-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZWHYKAVLORPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound is used as a building block in the synthesis of more complex molecules. It serves as a reference standard in analytical chemistry, aiding in the identification and quantification of similar compounds.

Biology

- Biological Activity : Research indicates that 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone exhibits antimicrobial and antifungal properties. It has been studied for its potential to inhibit the growth of various microorganisms by disrupting essential biological pathways.

| Activity Type | Target Organisms | Effectiveness |

|---|---|---|

| Antimicrobial | Bacteria | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Fungi | Inhibits growth of several pathogenic fungi |

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for treating infectious diseases. Its mechanism may involve the inhibition of specific enzymes critical for microbial growth or cancer cell proliferation .

Industry

- Material Development : The compound is utilized in developing new materials and as an intermediate in pharmaceutical production. Its stability and reactivity make it valuable for creating novel compounds with desired properties.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria when tested at different concentrations.

Case Study 2: Anticancer Research

Research focused on the anticancer properties of thiadiazole derivatives revealed that compounds similar to this compound showed decreased viability in several cancer cell lines including leukemia and breast cancer models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, disrupting essential biological pathways in microorganisms . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical structural and functional differences between 4-chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone and related sulfone/thiadiazole derivatives:

Analysis of Structural and Activity Trends

Heterocycle Positional Isomerism :

- The 1,2,3-thiadiazole core (as in the target compound) differs from 1,3,4-thiadiazole derivatives in electronic distribution and steric effects. For example, Joachim et al.'s 1,3,4-thiadiazole sulfone derivative exhibits strong anti-oomycete activity, suggesting isomer-dependent target specificity .

- The 1,2,4-thiadiazole isomer (e.g., 3-chloro-5-(4-chlorobenzylsulfonyl)-1,2,4-thiadiazole) may exhibit reduced bioactivity due to altered hydrogen-bonding capacity .

Substituent Effects: Sulfone vs. Sulfanyl: Replacing the sulfone group with a sulfanyl (-S-) group (as in 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole) reduces electrophilicity and may diminish fungicidal potency . Chlorobenzyl vs.

Bioactivity Profiles: Urea derivatives (e.g., 4-methyl-1,2,3-thiadiazol-5-yl urea) demonstrate elicitor activity, inducing systemic plant resistance rather than direct pathogen inhibition. This contrasts with sulfone derivatives, which often act via enzyme inhibition (e.g., succinate dehydrogenase in fungi) .

Antifungal and Agrochemical Performance

- Joachim’s 1,3,4-Thiadiazole Sulfone : Achieved 90% inhibition of Plasmopara viticola at 1 × 10⁻⁵ mg/kg, outperforming many commercial fungicides. This highlights the importance of the sulfone-thiadiazole pharmacophore .

- 4-Methyl-1,2,3-Thiadiazol-5-yl Urea : Reduced Botrytis cinerea lesion size by 70% on cucumber leaves at 100 µg/mL, demonstrating the role of urea moieties in elicitor activity .

Biological Activity

4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS No. 400086-11-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It also discusses its mechanism of action and compares it with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.74 g/mol. The compound features a thiadiazole ring, a chlorobenzyl group, and a sulfone functional group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. Specifically, studies have shown that This compound has potent activity against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

In vitro studies demonstrated that this compound exhibits higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Antifungal Properties

In addition to antibacterial effects, the compound has shown promising antifungal activity. It has been tested against fungi such as Candida albicans and Aspergillus niger, exhibiting significant inhibitory effects. The presence of the thiadiazole ring is believed to enhance its antifungal properties by disrupting fungal cell wall synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may be effective in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example:

| Cancer Type | Effect |

|---|---|

| Breast carcinoma | Significant reduction in cell viability |

| Colon cancer | Induction of apoptosis in vitro |

The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammation.

- Cell Membrane Disruption : It can disrupt microbial cell membranes or fungal cell walls.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways leading to cell death.

Understanding these mechanisms is crucial for optimizing the therapeutic efficacy of this compound and developing derivative compounds with enhanced activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure | Activity Profile |

|---|---|---|

| 2-Chlorobenzyl (4-methyl-1,2,3-thiadiazol-5-yl)carbamate | Contains carbamate instead of sulfone | Moderate antimicrobial activity |

| 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-sulfide | Contains sulfide instead of sulfone | Lower antifungal activity |

The sulfone group in this compound enhances its stability and biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, and how can intermediates be characterized?

- Methodology : A common approach involves multi-step synthesis starting with esterification of 4-chlorobenzoic acid, followed by hydrazination to form thiosemicarbazide intermediates. Cyclization with reagents like carbon disulfide under microwave or classical heating yields the 1,2,3-thiadiazole core. Final sulfone formation is achieved via oxidation using hydrogen peroxide or m-chloroperbenzoic acid .

- Characterization : Key intermediates and the final product should be verified using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for confirming stereochemistry .

Q. How can researchers confirm the structural stability of this compound under experimental conditions?

- Techniques : X-ray crystallography reveals critical intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Solubility and stability in common solvents (e.g., DMSO, methanol) should be tested via UV-Vis spectroscopy over 24–72 hours .

Q. What preliminary biological activities have been reported for this compound?

- Screening Protocols : Fungicidal activity is evaluated using agar dilution assays against Candida albicans or Aspergillus niger. Anticancer potential is tested via MTT assays on cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC) and selectivity indices (normal vs. cancerous cells) are critical metrics .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation and substitution reactions of the thiadiazole-sulfone moiety?

- Oxidation : The sulfone group forms via two-electron oxidation of the sulfide intermediate. Kinetic studies using stopped-flow spectroscopy can monitor reaction rates under varying pH and temperature conditions .

- Substitution : Nucleophilic aromatic substitution (SAr) at the 4-chlorobenzyl position is facilitated by electron-withdrawing sulfone groups. DFT calculations help predict regioselectivity and transition states .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- SAR Studies : Comparative analysis of analogs (e.g., 4-methyl vs. 4-phenyl derivatives) shows that electron-withdrawing groups enhance antifungal activity by 2–3-fold. Molecular docking with cytochrome P450 enzymes (e.g., CYP51) identifies key binding interactions .

Q. How can contradictory data on biological efficacy across studies be resolved?

- Data Harmonization : Standardize assay conditions (e.g., inoculum size, incubation time) to minimize variability. Meta-analyses of IC values from peer-reviewed studies (excluding vendor data like BenchChem) reveal outliers. Cross-validation using orthogonal assays (e.g., time-kill kinetics) clarifies discrepancies .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Degradation Studies : Hydrolysis under alkaline conditions (pH >10) cleaves the sulfone group, forming 4-chlorobenzyl alcohol. Photocatalytic degradation using TiO nanoparticles under UV light reduces toxicity by >90% in 6 hours. LC-MS/MS tracks intermediate metabolites .

Q. Which computational models predict the compound’s reactivity and interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.